(S)-N-(1-phenylethyl)acetamide
Overview
Description
N-[(1S)-1-Phenylethyl]acetamide: is an organic compound with the molecular formula C10H13NO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a (1S)-1-phenylethyl group
Mechanism of Action
Target of Action
N-[(1S)-1-Phenylethyl]acetamide is a chemical compound that is structurally similar to acetamide . The primary target of acetamide is the Aliphatic amidase expression-regulating protein . This protein is found in Pseudomonas aeruginosa, a common bacterium . .
Mode of Action
Acetamide is known to interact with the Aliphatic amidase expression-regulating protein
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amidation Reaction: One common method to synthesize N-[(1S)-1-Phenylethyl]acetamide involves the reaction of (1S)-1-phenylethylamine with acetic anhydride or acetyl chloride. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a base such as pyridine to neutralize the generated acid.
Industrial Production Methods: Industrially, the compound can be produced using similar amidation reactions but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[(1S)-1-Phenylethyl]acetamide can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form N-[(1S)-1-phenylethyl]ethylamine under suitable conditions using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts or under acidic/basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: N-[(1S)-1-phenylethyl]ethylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: N-[(1S)-1-Phenylethyl]acetamide can be used as a ligand in catalytic reactions, aiding in the formation of chiral products.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: It is explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry:
Material Science: The compound can be used in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
N-[(1R)-1-Phenylethyl]acetamide: The enantiomer of N-[(1S)-1-Phenylethyl]acetamide, differing only in the spatial arrangement of atoms.
N-Phenylethylacetamide: Lacks the chiral center present in N-[(1S)-1-Phenylethyl]acetamide.
N-(1-Phenylethyl)acetamide: Similar structure but may differ in the position of the phenyl group.
Uniqueness: N-[(1S)-1-Phenylethyl]acetamide is unique due to its chiral center, which can impart specific stereochemical properties and biological activities that are not present in its achiral or differently chiral counterparts.
Properties
IUPAC Name |
N-[(1S)-1-phenylethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVMRYVMZLANOQ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940776 | |
Record name | N-(1-Phenylethyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60940776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19144-86-6 | |
Record name | N-(1-Phenylethyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60940776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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